
1-(2-Chloropropanoyl)indoline chemical
properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(2-Chloropropanoyl)indoline

Cat. No.: B024525 Get Quote

In-Depth Technical Guide: 1-(2-
Chloropropanoyl)indoline
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 1-(2-Chloropropanoyl)indoline is not readily

available in public chemical databases. The information presented herein is based on the

deduced chemical structure from its name and established principles of organic chemistry, with

comparative data from structurally similar compounds.

Chemical Structure and Properties
1-(2-Chloropropanoyl)indoline is a derivative of indoline, which is a bicyclic aromatic amine.

The indoline nucleus is acylated at the nitrogen atom with a 2-chloropropanoyl group. This

modification introduces a chiral center at the second position of the propanoyl group, meaning

this compound can exist as two enantiomers.

Deduced Chemical Structure
Based on its name, the structure consists of an indoline ring system where the hydrogen on the

nitrogen atom is replaced by a 2-chloropropanoyl group.

IUPAC Name: 1-(2,3-dihydro-1H-indol-1-yl)-2-chloropropan-1-one SMILES String:

ClC(C)C(=O)N1CCc2ccccc12
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Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of 1-(2-
Chloropropanoyl)indoline.

Property Value Source/Method

Molecular Formula C₁₁H₁₂ClNO [1]

Molecular Weight 209.67 g/mol [1]

Melting Point Not available -

Boiling Point Not available -

Solubility

Expected to be soluble in

organic solvents like

dichloromethane, chloroform,

and ethyl acetate. Limited

solubility in water.

Inferred from general

properties of acylated

indolines.

Appearance
Likely a solid at room

temperature.

Inferred from similar acylated

indolines.

Experimental Protocols
While a specific protocol for the synthesis of 1-(2-Chloropropanoyl)indoline is not

documented, a standard and reliable method would be the N-acylation of indoline with 2-

chloropropanoyl chloride. This reaction is a type of Schotten-Baumann reaction, a well-

established method for the amidation of amines.

Proposed Synthesis of 1-(2-Chloropropanoyl)indoline
Reaction Scheme:

Materials:

Indoline

2-Chloropropanoyl chloride
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve indoline (1.0 equivalent) in anhydrous DCM. Cool the solution to

0 °C in an ice bath.

Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.

Addition of Acyl Chloride: Slowly add 2-chloropropanoyl chloride (1.1 equivalents) dropwise

to the reaction mixture. Maintain the temperature at 0 °C during the addition.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin

Layer Chromatography (TLC).

Work-up:

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated

aqueous sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter and concentrate the organic layer under reduced pressure to obtain the crude

product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure 1-(2-Chloropropanoyl)indoline.

Analytical Characterization
The structure and purity of the synthesized 1-(2-Chloropropanoyl)indoline would be

confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected signals would include aromatic protons from the indoline ring, two

methylene groups of the indoline ring, and a quartet and a doublet for the 2-

chloropropanoyl group. The chemical shifts would be compared to those of indoline and

other N-acylated indolines.

¹³C NMR: Expected signals would include aromatic carbons, two methylene carbons, a

carbonyl carbon, and carbons from the 2-chloropropanoyl group.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency

of the amide group.

Potential Biological Significance and Signaling
Pathways
Specific biological activities or involvement in signaling pathways for 1-(2-
Chloropropanoyl)indoline have not been reported. However, the indoline scaffold is a

privileged structure in medicinal chemistry and is found in numerous biologically active

compounds.

Derivatives of indoline have been reported to exhibit a wide range of pharmacological activities,

including but not limited to:
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Anticancer agents

Dopamine receptor antagonists

Antiviral agents

Antimicrobial agents

The introduction of the 2-chloropropanoyl group could potentially modulate the biological

activity of the indoline core. The chloro- and carbonyl- functionalities could act as handles for

further chemical modifications or as reactive sites for covalent interactions with biological

targets.

Given the lack of specific data, any investigation into the biological activity of 1-(2-
Chloropropanoyl)indoline would be exploratory. Initial screening could involve assays related

to the known activities of other indoline derivatives, such as cytotoxicity assays against cancer

cell lines or receptor binding assays.

Visualization
Chemical Structure and Identification

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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